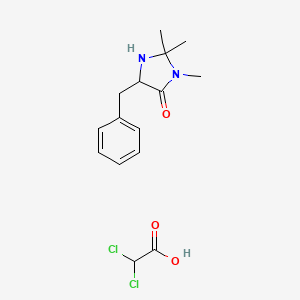
(S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one 2,2-dichloroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one 2,2-dichloroacetate is a compound of interest in organic chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a benzyl group, a trimethylimidazolidinone core, and a dichloroacetate moiety. The combination of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one 2,2-dichloroacetate typically involves multiple steps. One common approach is the esterification of 2,2-dichloroacetyl chloride with an appropriate alcohol precursor. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct . The reaction conditions often include low temperatures (around -10°C) to control the reactivity of the dichloroacetyl chloride .
Industrial Production Methods
For industrial-scale production, the synthesis method is optimized for yield and purity. The process involves the esterification of 2,2-dichloroacetyl chloride with a suitable alcohol, followed by purification steps such as recrystallization to achieve high purity levels . The industrial method ensures that the product meets the standards required for pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one 2,2-dichloroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Substitution: The dichloroacetate moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
(S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one 2,2-dichloroacetate has several scientific research applications:
Mécanisme D'action
The mechanism of action of (S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one 2,2-dichloroacetate involves its interaction with specific molecular targets. The dichloroacetate moiety is known to inhibit pyruvate dehydrogenase kinase, leading to the activation of the pyruvate dehydrogenase complex. This results in increased glucose oxidation and altered cellular metabolism, which can promote apoptosis in cancer cells . The benzyl and trimethylimidazolidinone groups may also contribute to the compound’s overall biological activity by interacting with other molecular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium dichloroacetate: A simpler compound with similar biological activity, used in clinical trials for cancer treatment.
Ethyl dichloroacetate: Another ester derivative of dichloroacetic acid, used in organic synthesis.
Methyl dichloroacetate: Similar to ethyl dichloroacetate, but with a methyl group instead of an ethyl group.
Uniqueness
(S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one 2,2-dichloroacetate is unique due to its complex structure, which combines multiple functional groups. This complexity allows for a broader range of chemical reactions and potential biological activities compared to simpler dichloroacetate derivatives .
Propriétés
IUPAC Name |
5-benzyl-2,2,3-trimethylimidazolidin-4-one;2,2-dichloroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.C2H2Cl2O2/c1-13(2)14-11(12(16)15(13)3)9-10-7-5-4-6-8-10;3-1(4)2(5)6/h4-8,11,14H,9H2,1-3H3;1H,(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRAPAXOLQHZSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC(C(=O)N1C)CC2=CC=CC=C2)C.C(C(=O)O)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
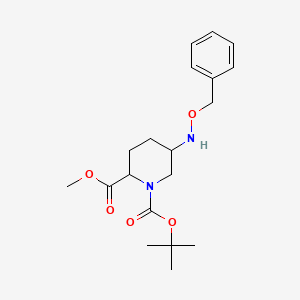
![(R)-[2-(S-Isobutyl-S-phenylsulfoximinoyl)phenyl]diphenylphosphene](/img/structure/B15124796.png)
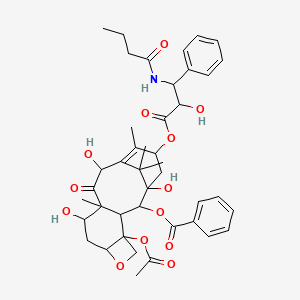
![5-Phenyl-N-[2-(4-pyridyl)ethyl]-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B15124801.png)
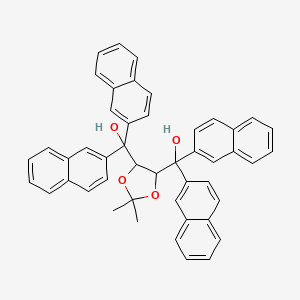
![3-Isopropyl-7a-methyltetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one](/img/structure/B15124817.png)
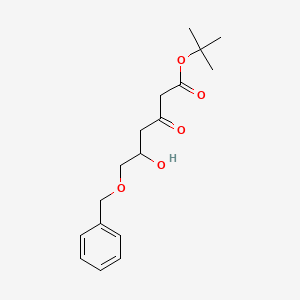
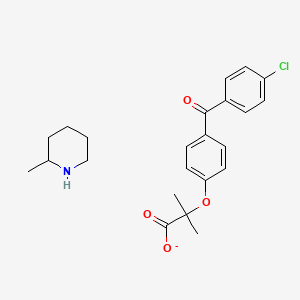
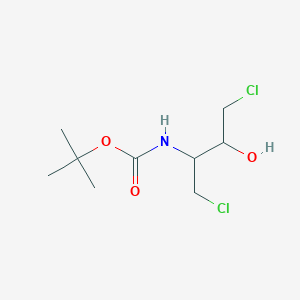

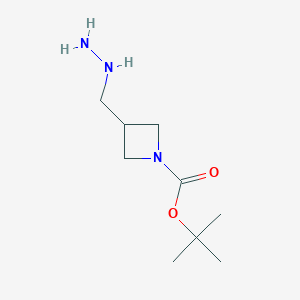
![Dibenzo[a,e]cyclopropa[c]cyclohepten-6-ol, 1,1-difluoro-1,1a,6,10b-tetrahydro-, (1aalpha,6beta,10balpha)-](/img/structure/B15124874.png)

![2,4-Dichloro-6-isopropylthieno[3,2-d]pyrimidine](/img/structure/B15124880.png)
